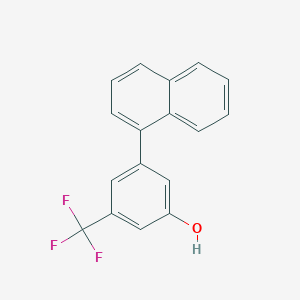

3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol

Description

Significance of Phenolic, Naphthalene (B1677914), and Trifluoromethyl Moieties in Advanced Chemical Research

The phenol (B47542) moiety, an aromatic ring bearing a hydroxyl group, is a fundamental structural unit found in a vast array of natural products and synthetic compounds. nsf.gov Its presence is crucial in many pharmaceuticals, agrochemicals, dyes, and polymers. nsf.gov In medicinal chemistry, the hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets like enzymes and receptors. acs.org Phenolic compounds are well-known for their antioxidant properties, which are vital in mitigating oxidative stress implicated in numerous chronic diseases. gsconlinepress.com In fact, phenols and their ether derivatives are so significant that they were present in 62% of small-molecule drugs approved in 2020. nsf.govacs.org

Naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, provides a rigid, electron-rich scaffold that is extensively used in drug discovery and materials science. nbinno.comlibretexts.org This fused ring system offers a larger surface area for molecular interactions compared to a single benzene ring. nbinno.com In medicinal chemistry, the naphthalene core is a versatile platform for developing a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ekb.egnih.gov Several FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), terbinafine (B446) (an antifungal), and propranolol (B1214883) (a beta-blocker), incorporate the naphthalene structure, underscoring its therapeutic importance. nih.gov In materials science, naphthalene derivatives are valued for their thermal stability and unique photophysical properties, leading to their use in novel polymers and electronic materials. nbinno.com

The trifluoromethyl (-CF3) group has become a privileged substituent in modern medicinal chemistry due to its unique electronic and steric properties. nbinno.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing moiety, which can significantly alter the acidity or basicity of nearby functional groups and influence how a molecule interacts with its biological target. wikipedia.org One of the most valued contributions of the trifluoromethyl group is its ability to enhance metabolic stability. nbinno.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, which can increase a drug's half-life in the body. nbinno.commdpi.com Furthermore, its introduction can increase a molecule's lipophilicity, aiding its ability to cross biological membranes. mdpi.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.org

| Moiety | Key Roles in Medicinal Chemistry | Key Roles in Materials Science |

| Phenol | Hydrogen bonding, antioxidant activity, enzyme inhibition. acs.orggsconlinepress.com | Precursor for resins and polymers, component in dyes. nsf.gov |

| Naphthalene | Rigid scaffold for drug design, enhances binding affinity. nbinno.comekb.eg | Development of dyes, polymers, and electronic materials. nbinno.com |

| Trifluoromethyl | Increases metabolic stability, enhances lipophilicity, modulates electronic properties. nbinno.commdpi.com | Used to modify polymer properties. |

Overview of the Research Landscape for Complex Aromatic Compounds in Medicinal Chemistry and Materials Science

The field of medicinal chemistry increasingly relies on the design and synthesis of complex aromatic compounds to address unmet medical needs. fastercapital.com Aromatic compounds, characterized by their stable, cyclic, and planar structures, are fundamental building blocks in drug discovery. jbiochemtech.com They serve as scaffolds that can be decorated with various functional groups to optimize interactions with biological targets, such as proteins and nucleic acids. fastercapital.com The ability of aromatic rings to engage in specific interactions, like π-stacking, is crucial for molecular recognition and binding affinity. Researchers are continually exploring novel combinations of aromatic systems and functional groups to create new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. hovione.com

In materials science, complex aromatic compounds are at the forefront of innovation. ijrar.org Their inherent rigidity, thermal stability, and unique electronic properties make them ideal candidates for developing advanced materials. nbinno.com Polycyclic aromatic hydrocarbons are key components in the creation of high-performance polymers, organic light-emitting diodes (OLEDs), and other organic electronic devices. ijrar.org The ability to tune the electronic properties of these compounds through strategic substitution allows scientists to design materials with tailored optical and conductive characteristics. ijrar.org The ongoing research in this area focuses on creating more efficient, durable, and sustainable materials for a wide range of applications, from electronics to aerospace. ijrar.org The synthesis of molecules like 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol, which combines several key aromatic and functional moieties, exemplifies the strategic design principles employed in both medicinal chemistry and materials science to create novel molecules with highly specific and desirable properties.

| Field | Role of Complex Aromatic Compounds | Examples of Applications |

| Medicinal Chemistry | Serve as scaffolds for drug design, enable specific target interactions (e.g., π-stacking). fastercapital.com | Antibiotics, anti-inflammatory drugs, antidepressants, anticancer agents. fastercapital.comjbiochemtech.com |

| Materials Science | Provide thermal stability and unique electronic properties for advanced materials. nbinno.comijrar.org | High-performance polymers (e.g., Kevlar), organic electronics (OLEDs), dyes. ijrar.org |

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O/c18-17(19,20)13-8-12(9-14(21)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLQOHYRDCTVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Naphthalen 1 Yl 5 Trifluoromethyl Phenol and Analogs

Strategies for Carbon-Carbon Bond Formation in Aryl-Naphthalene Conjugation

The creation of the biaryl linkage between a naphthalene (B1677914) moiety and a phenyl ring is a critical step in the synthesis of 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol. Several powerful methods in organic synthesis can be employed to achieve this transformation, each with its own advantages and limitations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. The Suzuki-Miyaura, Negishi, and Stille couplings are prominent examples that can be adapted for the synthesis of the target molecule's backbone.

The Negishi coupling utilizes an organozinc reagent in place of the organoboron compound. This method often exhibits high reactivity and can be particularly useful for coupling partners that are less reactive in other cross-coupling reactions. The synthesis could proceed via the reaction of a 1-naphthylzinc halide with a trifluoromethylated bromophenol derivative.

The Stille coupling employs an organotin reagent and offers the advantage of being relatively insensitive to the presence of water and air. A possible route would involve the coupling of a 1-(tributylstannyl)naphthalene with a trifluoromethyl-substituted aryl halide. A significant consideration in Stille couplings is the toxicity of the organotin compounds.

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Naphthalene Conjugation

| Reaction | Organometallic Reagent | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, functional group tolerance, commercially available reagents | Potential for protodeboronation of sensitive substrates nih.gov |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, good for less reactive substrates | Moisture and air sensitive reagents |

| Stille | Organotin | Palladium | Tolerant to air and moisture, stable reagents | Toxicity of organotin compounds |

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) provides a more classical approach to forming C-C bonds between aromatic rings. A Friedel-Crafts acylation or alkylation could potentially be employed to connect the naphthalene and phenyl moieties.

In a Friedel-Crafts acylation approach, naphthalene could be acylated with a trifluoromethyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This would likely lead to a mixture of 1- and 2-acylnaphthalenes, with the 1-isomer being the major product under kinetic control. The resulting ketone would then need to be reduced, and the hydroxyl group introduced or deprotected on the phenyl ring. The regioselectivity of the initial acylation is a key challenge to control.

Condensation and Cyclization Routes for Complex Scaffold Construction

More complex, multi-step sequences involving condensation and cyclization reactions can also be utilized to construct the biaryl scaffold, often leading to polycyclic aromatic systems from which the desired phenanthrene-like core could be derived.

The Haworth synthesis is a classical method for the preparation of phenanthrenes, which are structurally related to the target molecule. chemistry-online.comyoutube.comquimicaorganica.orgspcmc.ac.incsjmu.ac.in This multi-step process typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride. quimicaorganica.orgspcmc.ac.in The resulting keto-acid is then subjected to a Clemmensen or Wolff-Kishner reduction, followed by an intramolecular Friedel-Crafts cyclization to form a third ring. Subsequent aromatization yields the phenanthrene (B1679779) core. While not a direct route to the target biaryl phenol (B47542), this methodology highlights a classical approach to building complex fused aromatic systems from naphthalene precursors.

Introduction of Trifluoromethyl Groups into Aromatic Systems

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The introduction of this group onto an aromatic ring can be achieved through various methods, which can be broadly categorized as direct trifluoromethylation techniques or pathways involving metal-mediation or radical intermediates.

Direct O-Trifluoromethylation Techniques

Direct O-trifluoromethylation of a phenolic hydroxyl group is a challenging transformation due to the "hard" nature of the oxygen atom. cas.cn However, several reagents have been developed for this purpose.

Electrophilic trifluoromethylating reagents, such as Umemoto's reagents and Togni's reagents , have been employed for the trifluoromethylation of various nucleophiles, including phenols. wikipedia.orgenamine.netmdpi.comenamine.netnih.govrsc.orgacs.orgbeilstein-journals.orgresearchgate.net For instance, Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) can trifluoromethylate phenolates, although C-trifluoromethylation at the ortho position is often a competing reaction. wikipedia.orgenamine.net Blocking the ortho and para positions of the phenol can favor O-trifluoromethylation. nih.govacs.org

A two-step procedure involving the conversion of a phenol to a xanthate followed by treatment with a fluorinating agent is another approach to achieve O-trifluoromethylation. nih.govescholarship.org This method can be effective for a range of phenols under relatively mild conditions.

Trifluoromethylation via Metal-Mediated or Radical Pathways

Metal-mediated and radical trifluoromethylation methods offer powerful alternatives for introducing the CF3 group, often with high efficiency and functional group tolerance.

Copper-mediated trifluoromethylation is a well-established method that can be applied to aryl halides. beilstein-journals.orgnih.govacs.orgacs.org A fluoroform-derived CuCF3 reagent has shown high reactivity towards a variety of aryl and heteroaryl halides. acs.orgorganic-chemistry.org This approach could be used to introduce the trifluoromethyl group onto a brominated phenol derivative.

Photoredox catalysis has emerged as a mild and powerful tool for generating trifluoromethyl radicals from readily available sources like triflyl chloride or Togni's reagent. nih.govmdpi.comresearchgate.netacs.orgresearchgate.net These radicals can then engage in C-H trifluoromethylation of arenes and heteroarenes, offering a direct method for introducing the CF3 group without the need for pre-functionalization of the aromatic ring. nih.gov This strategy could be applied to a 3-(naphthalen-1-yl)phenol (B6324742) intermediate.

Table 2: Selected Reagents and Methods for Aromatic Trifluoromethylation

| Method | Reagent/Catalyst System | Typical Substrate | Key Features |

|---|---|---|---|

| Electrophilic Trifluoromethylation | Togni Reagent II | Phenols, Alkenes | Direct trifluoromethylation of nucleophiles. wikipedia.orgenamine.net |

| Electrophilic Trifluoromethylation | Umemoto's Reagents | Silyl enol ethers, β-ketoesters | Electrophilic CF3 source for C- and heteroatom trifluoromethylation. enamine.netrsc.org |

| Metal-Mediated Trifluoromethylation | CuCF3 (from Fluoroform) | Aryl/Heteroaryl Halides | High reactivity, good for iodo- and bromoarenes. acs.orgorganic-chemistry.org |

| Radical Trifluoromethylation | Photoredox Catalyst + TfCl | Unactivated Arenes/Heteroarenes | Mild, direct C-H trifluoromethylation. nih.gov |

Difluoromethylation Processes as Related Methodologies

The introduction of a difluoromethyl group (CHF2) is a key strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity. orgsyn.org While not a direct synthesis of the trifluoromethyl group in the target compound, difluoromethylation of the phenolic hydroxyl group represents a closely related and important functionalization. Aryl difluoromethyl ethers can act as bioisosteres for other functional groups. orgsyn.org

A common and practical method for the difluoromethylation of phenols involves the use of a difluorocarbene (:CF2) precursor. orgsyn.org Sodium chlorodifluoroacetate is a favored reagent for this purpose as it is bench-stable, relatively non-toxic, and commercially available in bulk. orgsyn.orgorgsyn.org The reaction mechanism is thought to proceed via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene. This intermediate is then trapped by a phenolate (B1203915) nucleophile, formed under basic conditions, to yield the desired aryl difluoromethyl ether after protonation. orgsyn.org

Another approach utilizes difluoromethyltriflate (HCF2OTf), a non-ozone-depleting liquid, which allows for the rapid difluoromethylation of phenols at room temperature, often in minutes. nih.gov This method is tolerant of a wide range of functional groups, including esters, amides, ketones, and nitriles. nih.gov The reaction is believed to proceed through a difluorocarbene intermediate rather than a direct nucleophilic displacement of the triflate group. nih.gov More recently, ethyl bromodifluoroacetate in the presence of potassium carbonate (K2CO3) has been reported as an efficient system for the difluoromethylation of phenols, proceeding through a nucleophilic substitution pathway. thieme-connect.com

The choice of reagent can be influenced by factors such as operational simplicity and stability. Halodifluoroacetate salts like sodium chlorodifluoroacetate are noted for their stability under ambient conditions compared to phosphonium (B103445) salts, which can be hygroscopic. orgsyn.org

Selective Functionalization of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a versatile handle for chemical modification, though its reactivity presents challenges in chemo- and regioselectivity. rsc.org Direct functionalization of the hydroxyl group, such as through etherification or esterification, is a common strategy to modify the properties of phenols. nih.gov

For instance, the selective methylation of phenolic hydroxyl groups can be performed under mild conditions using dimethyl sulfate (B86663) (DMS) and sodium hydroxide (B78521) (NaOH). mdpi.com This blocking strategy can be crucial in multi-step syntheses to prevent unwanted side reactions at the hydroxyl position while other parts of the molecule are being modified. mdpi.com

The synthesis of aryl trifluoromethyl ethers, a class of compounds analogous to the target structure, often involves a two-step procedure starting from the phenol. One such method involves the conversion of phenols to aryl xanthates, which are then subjected to fluorination conditions. nih.gov Historically, this transformation required harsh reagents like HF-pyridine, but milder conditions have since been developed. nih.gov Another strategy involves O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination to furnish the aryl trifluoromethyl ether. cas.cn

Controlling reactivity between the oxygen of the hydroxyl group (O-functionalization) and the aromatic ring (C-functionalization) is a primary challenge. rsc.org The choice of catalyst and reaction conditions can direct the reaction to the desired position. For example, nickel/Brønsted acid dual catalysis has been used for the regioselective allylation of phenols at the ortho-C–H bond. researchgate.net

Modern Synthetic Approaches

To improve the efficiency, selectivity, and environmental footprint of organic synthesis, modern techniques such as microwave irradiation and ultrasonication have been increasingly adopted. nih.govajrconline.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. ajrconline.org This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods, leading to significantly reduced reaction times—often from hours to minutes. ajrconline.orgscientific.net

Microwave irradiation has been successfully applied to a variety of reactions involving phenols. For instance, the Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes to produce phenolic acids has been optimized under microwave conditions, achieving high yields (85-97%) in just 20 minutes. frontiersin.org Microwave-assisted methods have also been developed for the oxidative coupling of natural phenols to synthesize C2-symmetric biphenyls, demonstrating the technology's utility in constructing biaryl linkages. cnr.it In some cases, these reactions can be performed in environmentally benign solvents like water, further enhancing their "green" credentials. cnr.it The benefits of microwave-assisted synthesis include not only speed and efficiency but also the potential to enable reactions that are difficult under conventional conditions. nih.gov

| Reaction Type | Substrate | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| One-pot two-step triazole synthesis | Phenol derivatives | MW, 70°C | 15 min | Good | scientific.net |

| Knoevenagel-Doebner | p-hydroxybenzaldehydes | MW, 120°C, 50W | 20 min | 85-97% | frontiersin.org |

| Oxidative Coupling | Vanillin | MW, K2S2O8/FeSO4, H2O | Significantly reduced | 35% | cnr.it |

| Synthesis of Phenacetin | p-acetyl amino phenol | MW | ~20 min | Not specified | ajrconline.org |

Ultrasonication in Organic Transformations

Ultrasonication, the application of sound energy (typically >20 kHz) to a chemical reaction, is another green chemistry technique that can enhance reaction rates and yields. ias.ac.inekb.eg The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. ekb.egnih.gov This collapse creates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically accelerate chemical reactions. ekb.eg

This technique is particularly effective for heterogeneous reactions (solid-liquid or liquid-liquid) as the shockwaves produced by bubble collapse can disrupt interfacial layers and increase mass transfer. ias.ac.in For example, the oxidation of alcohols using solid potassium permanganate (B83412) is significantly enhanced by sonication. ias.ac.in The regioselective nitration of phenols has been achieved using dilute nitric acid under ultrasonic conditions, eliminating the need for additives and proceeding much faster than the silent (unsonicated) reaction. acs.org The use of ultrasound can provide alternative reaction pathways, often through the generation of high-energy radical intermediates. ias.ac.inacs.org The combination of microwave and ultrasound irradiation has also been explored as a synergistic approach to further improve synthetic efficiency. nih.gov

| Reaction Type | Substrate | Conditions | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Regioselective Nitration | p-Cresol | Ultrasound, 9 wt% HNO3 | 2 h | 90% Conversion | acs.org |

| Regioselective Nitration (Silent) | Phenol | Mechanical agitation | 48 h | 25-29% Conversion | acs.org |

| Reformatsky Reaction | Not specified | Ultrasound, 25-30°C | 30 min | 98% Yield | ias.ac.in |

| Reformatsky Reaction (Conventional) | Not specified | Conventional heating, 80°C | 12 h | 50% Yield | ias.ac.in |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

Definitive structural elucidation of 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol relies on a combination of high-resolution spectroscopic techniques. Each method provides unique information about the molecular structure, connectivity, and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the phenol (B47542) ring and the naphthalene (B1677914) ring system. The chemical shifts, integration values (proton count), and coupling patterns (J-coupling) would allow for the assignment of each proton to its specific position on the aromatic rings. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: This experiment would reveal the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the carbon attached to the hydroxyl group, the carbon bearing the trifluoromethyl group, and the carbons of both the phenyl and naphthalenyl rings. The chemical shift of the carbon attached to the fluorine atoms would be significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

¹⁹F NMR: As fluorine-19 is an NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for this molecule would be expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is highly indicative of the electronic environment of the trifluoromethyl group.

Hypothetical ¹H NMR Data Table (Note: This table is illustrative of expected patterns and is not based on experimental data.)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~9.5-10.5 | br s | - | Phenolic OH |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact molecular weight and elemental formula of a compound. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the precise elemental composition can be confirmed. This technique would unambiguously verify the molecular formula of this compound as C₁₇H₁₁F₃O. Fragmentation analysis within the mass spectrometer could further provide structural information by showing the loss of specific groups, such as the -CF₃ group.

Expected HRMS Data

| Technique | Measurement | Expected Value for [M+H]⁺ |

|---|

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

These techniques provide information on the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of chemical bonds. okstate.edu The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol group (a broad band around 3200-3600 cm⁻¹), C-O stretching, C-F stretching vibrations (strong bands typically in the 1000-1350 cm⁻¹ region), and aromatic C-H and C=C stretching vibrations. nasa.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This method analyzes the electronic transitions between molecular orbitals. docbrown.info The molecule is expected to exhibit strong absorption in the UV region due to the π-π* transitions associated with the conjugated aromatic systems of the naphthalene and substituted phenol rings. mu-varna.bgphotochemcad.com The wavelength of maximum absorbance (λₘₐₓ) would provide information about the extent of conjugation in the electronic system.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary methods for the purity assessment of non-volatile organic compounds. wur.nl A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. sielc.comresearchgate.netresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is determined by the area percentage of the main peak relative to any impurity peaks detected, typically by a UV detector set to a wavelength where the compound strongly absorbs. UPLC, using smaller particle size columns, would offer faster analysis times and higher resolution.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. asianpubs.orgepa.govjmb.or.krthermofisher.com For a phenolic compound like this compound, analysis can be performed directly or after derivatization to increase volatility and improve peak shape. epa.gov Using a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS), the purity of a sample can be determined. The retention time would be characteristic of the compound, and the peak area would be proportional to its concentration.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, HPLC-SPE-NMR-TOF-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing phenolic compounds, LC-MS is invaluable for both qualitative and quantitative purposes. nih.gov The liquid chromatography component separates the compound of interest from impurities or other components in a sample matrix. Following separation, the analyte is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compound. Further fragmentation of the parent ion can yield structural information, aiding in the confirmation of the compound's identity.

A more advanced and integrated approach is offered by High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) . This multi-hyphenated technique provides an unparalleled level of structural detail. The initial HPLC separation is followed by solid-phase extraction (SPE) of the analyte, which serves to concentrate the sample and remove interfering substances. The purified analyte can then be subjected to both NMR spectroscopy and TOF-MS. NMR provides detailed information about the carbon-hydrogen framework of the molecule, while high-resolution TOF-MS delivers highly accurate mass measurements, often with accuracies in the parts-per-million (ppm) range. This allows for the confident determination of the elemental formula. nih.govresearchgate.net The combination of these techniques in an online fashion is particularly useful for the analysis of metabolites or degradation products in complex matrices. researchgate.net

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| LC-MS | Molecular Weight, Purity, Fragmentation Pattern | Confirms the molecular mass of 288.27 g/mol and identifies potential impurities. |

| HPLC-SPE-NMR-TOF-MS | Precise Mass, Elemental Formula, Detailed Structural Connectivity (¹H and ¹³C NMR) | Provides unambiguous structural confirmation and accurate elemental composition. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and other elements are compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a fundamental check for the purity and stoichiometric accuracy of a synthesized compound.

For this compound, the molecular formula is C₁₇H₁₁F₃O. chemenu.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 288.27 g/mol . chemenu.comnih.gov

The confirmation of the stoichiometry is achieved when the experimentally obtained values from elemental analysis are in close agreement with the calculated values, typically within a narrow margin of ±0.4%.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 17 | 204.17 | 70.86% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 3.85% |

| Fluorine | F | 19.00 | 3 | 57.00 | 19.77% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.55% |

| Total Molecular Weight | 288.28 | 100.03% |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. superfri.org For 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are utilized to perform geometry optimization. scienceopen.comnih.gov This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule.

Table 1: Illustrative DFT-Calculated Geometrical Parameters This table presents the type of data obtained from DFT calculations, not actual calculated values for the title compound.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C-C (Aromatic) | Bond length within the phenol (B47542) or naphthalene (B1677914) ring | 1.37 - 1.46 Å |

| C-O (Phenolic) | Bond length of the carbon-oxygen bond | 1.35 - 1.38 Å |

| C-C (Inter-ring) | Bond length connecting the two ring systems | 1.48 - 1.51 Å |

| C-F | Bond length within the trifluoromethyl group | 1.33 - 1.36 Å |

| C-C-O | Bond angle involving the phenolic oxygen | ~118° - 121° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. mdpi.com This method is widely applied to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. researchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, the analysis would focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial as the HOMO-LUMO energy gap is related to the molecule's chemical reactivity and the energy of the lowest-energy electronic transition. researchgate.net The calculations are typically performed on the DFT-optimized geometry and can include solvent effects using models like the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) to simulate the spectrum in different media. researchgate.net

Theoretical vibrational spectra (FT-IR and Raman) can be simulated using frequencies calculated from the DFT-optimized structure. nih.gov These calculations determine the normal modes of vibration for the molecule. The resulting theoretical wavenumbers are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is commonly used to assign the calculated vibrational modes to specific atomic motions, such as C-H stretching, C=C ring vibrations, C-F stretching of the trifluoromethyl group, and O-H bending of the phenol group. scienceopen.comnih.gov Comparing the simulated spectra with experimental data helps confirm the molecular structure and provides a detailed understanding of its vibrational properties. mdpi.com

Table 2: Representative Vibrational Mode Assignments from DFT Calculations This table illustrates typical assignments; specific wavenumbers for the title compound require dedicated calculation.

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1350 | 1100 - 1350 |

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations, most commonly the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. scienceopen.com Theoretical ¹H and ¹³C NMR spectra are calculated relative to a standard reference, such as Tetramethylsilane (TMS). researchgate.net

For this compound, predicting the ¹⁹F NMR chemical shift is also of significant interest due to the trifluoromethyl group. researchgate.net Computational methods have been developed that can predict ¹⁹F shifts with a high degree of accuracy, often within 1-4 ppm of experimental values, aiding in the structural confirmation of fluorinated compounds. researchgate.netnih.gov The predicted chemical shifts provide a powerful tool for interpreting experimental NMR data and confirming the regiochemistry of the molecule.

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking, in particular, is a key method for studying how a small molecule (ligand) might interact with a macromolecular target, such as a protein or enzyme.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjptonline.org This technique is central to structure-based drug design and helps in elucidating the potential biological activity of a compound. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a selected biological target.

The simulation yields a docking score, which is an estimate of the binding affinity (often given in kcal/mol), with lower (more negative) values suggesting stronger binding. jbcpm.com Furthermore, the analysis reveals the specific non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds: Typically involving the phenolic hydroxyl group.

Hydrophobic interactions: Involving the naphthalene and phenyl rings.

Halogen bonds or dipole interactions: Involving the trifluoromethyl group.

These detailed interaction maps provide hypotheses about the compound's mechanism of action at a molecular level. semanticscholar.orgnih.gov

Conformational Analysis and Dynamics

Conformational analysis of this compound has been performed using molecular mechanics and quantum chemical methods to identify the molecule's most stable three-dimensional structures. The rotational barrier around the single bond connecting the naphthalene and phenol rings is a key determinant of its conformational flexibility.

The analysis reveals that the molecule predominantly exists in a low-energy conformation where the two aromatic ring systems are non-planar with respect to each other. This twisted conformation is a result of steric hindrance between the hydrogen atom on the peri-position of the naphthalene ring and the substituents on the phenol ring. The torsion angle between the planes of the naphthalene and phenol rings is predicted to be approximately 50-70 degrees.

Molecular dynamics simulations provide further insight into the compound's behavior in a simulated physiological environment. These simulations, typically conducted in a water box over nanoseconds, show that the molecule maintains its twisted conformation, with the torsion angle fluctuating around the equilibrium value. This inherent flexibility may be important for its interaction with biological targets. The trifluoromethyl group and the hydroxyl group on the phenol ring are observed to engage in transient hydrogen bonding with surrounding water molecules, indicating their potential role in molecular recognition processes.

| Parameter | Predicted Value | Method |

|---|---|---|

| Dihedral Angle (Naphthalene-Phenol) | 50-70° | DFT B3LYP/6-31G* |

| Rotational Energy Barrier | 5-8 kcal/mol | Molecular Mechanics (MMFF94) |

| Key Interatomic Distance (Peri-H to Phenol Ring) | ~2.5 Å | Molecular Dynamics Simulation |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME predictions are vital for assessing the pharmacokinetic profile of a potential drug candidate. Various computational models, including those based on quantitative structure-property relationships (QSPR), have been used to predict the ADME properties of this compound.

The predictions suggest that the compound possesses good oral bioavailability. It is predicted to have high intestinal absorption, likely due to its moderate lipophilicity (predicted LogP value between 3 and 4) and a molecular weight under 500 g/mol , which aligns with Lipinski's rule of five for drug-likeness.

Distribution predictions indicate that the molecule is likely to exhibit good tissue penetration, facilitated by its lipophilic character. It is predicted to have a moderate volume of distribution and is not expected to be a substrate for P-glycoprotein, a key efflux transporter, which would favor its retention within cells.

Metabolic predictions suggest that the primary sites of metabolism will be the phenol and naphthalene rings. Cytochrome P450 enzymes are predicted to be the main enzymes involved in its metabolism, with potential hydroxylation of the aromatic rings and O-glucuronidation of the phenolic hydroxyl group being the major metabolic pathways. The trifluoromethyl group is generally resistant to metabolic modification, which can contribute to a longer half-life.

Excretion is predicted to occur primarily through the renal and biliary routes after metabolic conversion to more polar derivatives. The compound itself is not predicted to be a significant inhibitor of major drug-metabolizing enzymes, suggesting a low potential for drug-drug interactions.

| Property | Predicted Value/Classification | Prediction Tool/Model |

|---|---|---|

| Human Intestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeation | Yes | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C9 Inhibitor | Yes | pkCSM |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | Yes | pkCSM |

| LogP (o/w) | 3.85 | XLogP3 |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | SwissADME |

In Vitro Biological Activity Profiling and Mechanistic Studies

Cell-Based Functional Assays

Antiviral Efficacy Studies (e.g., against Hepatitis A Virus)

There is no specific data available from published studies on the antiviral efficacy of 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol against the Hepatitis A virus or other viruses. While polyphenolic compounds, a broad class to which this molecule belongs, have been investigated for general antiviral properties, the activity of this specific chemical structure has not been reported.

Antimicrobial Spectrum Analysis (Antibacterial and Antifungal)

Similarly, a detailed analysis of the antimicrobial spectrum for this compound is not documented in the available literature. Research on other naphthalene (B1677914) derivatives has shown that this class of compounds can possess antimicrobial properties, but specific data, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against various bacterial and fungal strains, are absent.

Investigation of Molecular Mechanisms of Action (MoA)

Without primary biological activity data, investigations into the molecular mechanism of action for this compound have not been published.

Target Engagement and Selectivity Profiling

There are no available studies detailing the specific molecular targets of this compound. Target engagement and selectivity profiling, which are crucial for understanding a compound's mechanism and potential therapeutic applications, have not been reported.

Cellular Signaling Pathway Modulation

Information regarding the modulation of any cellular signaling pathways by this compound is currently unavailable. Studies on other novel chalcones bearing a naphthalene moiety have shown inhibition of downstream signaling proteins like ERK1/2, p38, and JNK, but this cannot be extrapolated to the specific compound .

Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Literature

A thorough review of scientific databases and publicly available research has found no specific preclinical pharmacological data for the compound This compound . As a result, it is not possible to generate a detailed article on its preclinical evaluation, including in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic (PK) profiles, as requested.

The creation of a scientifically accurate article requires specific experimental data from laboratory studies. Key preclinical assessments, such as metabolic stability, membrane permeability, plasma protein binding, cytochrome P450 inhibition, and oral bioavailability in animal models, are essential for characterizing the pharmacological profile of a new chemical entity.

Despite extensive searches for this information, no studies detailing these evaluations for this compound could be located. Therefore, the data necessary to populate the requested sections and subsections of the article, including detailed research findings and data tables, is not available in the public domain. Providing an article without this specific data would require speculation or the use of information from unrelated compounds, which would be scientifically inaccurate and misleading.

Until research on the preclinical pharmacology of this compound is conducted and published, a detailed and accurate article on this specific topic cannot be provided.

Preclinical Pharmacological Evaluation

In Vivo Pharmacokinetic (PK) Profiling in Animal Models (e.g., Mice, Rats)

Clearance and Elimination Half-life Determination

There is currently no publicly available information detailing the clearance rate or the elimination half-life of 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol from the body in preclinical studies. The elimination half-life is a critical pharmacokinetic parameter that indicates the time required for the concentration of a drug in the body to be reduced by one-half. nih.gov Factors such as metabolism and excretion pathways influence a compound's half-life. For phenols, prolonged skin contact can lead to a longer elimination half-life, which may be due to extensive tissue distribution or the skin acting as a slow-release reservoir. nih.gov However, without specific studies on this compound, its persistence in the body remains uncharacterized.

Tissue Distribution Studies

Specific studies detailing the tissue distribution of this compound are not available in the current body of scientific literature. Tissue distribution studies are essential to understand where a compound accumulates in the body after administration. For instance, studies on other compounds, such as certain perfluoroalkyl and polyfluoroalkyl substances (PFASs), have shown high distribution in the liver and kidney. nih.gov However, the distribution profile is highly specific to the chemical structure of the compound, and no such data has been published for this compound.

Metabolite Identification and Quantification in Biological Matrices

No studies have been published that identify or quantify the metabolites of this compound in biological matrices such as plasma, urine, or feces. Metabolite profiling is a fundamental component of preclinical evaluation, as it provides insight into the biotransformation pathways of a compound and helps to identify any potentially active or toxic metabolites. While databases like Phenol-Explorer contain information on numerous phenol (B47542) metabolites, specific data for this compound is not included. phenol-explorer.eu Therefore, the metabolic fate of this compound in any living organism remains unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modifications to Elucidate Key Pharmacophores

The process of identifying the key pharmacophoric elements of a molecule like 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol involves the synthesis and evaluation of a series of structurally related analogues. By systematically altering different parts of the molecule—the naphthalene (B1677914) ring, the trifluoromethyl group, and the phenolic hydroxyl group—researchers can map the structural features essential for biological activity.

Studies on related scaffolds, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, provide valuable insights. In these series, modifications have included altering the substitution pattern on the phenyl ring and the naphthalene core. For instance, the introduction of various substituents, including halogens and trifluoromethyl groups, at different positions has been shown to significantly impact antimicrobial activity. mdpi.comnih.gov Such investigations help to define the necessary components for target interaction, including hydrogen bond donors/acceptors, hydrophobic regions, and electronically distinct areas. The consistent finding that specific substitutions lead to enhanced potency allows for the construction of a pharmacophore model, which is a three-dimensional arrangement of essential features that a molecule must possess to be active. mdpi.comnih.gov

In derivatives of aminonaphthalenesulfonic acid, chemical modifications have been shown to not only increase the effectiveness of enzyme inhibition but also to change the mechanism of action. nih.gov This demonstrates that even subtle structural changes can have profound effects on how a molecule interacts with its biological target. These systematic approaches are crucial for refining lead compounds into candidates with improved efficacy and specificity. nih.gov

Correlation of Structural Features with Biological Activities and Pharmacokinetic Parameters

A direct correlation exists between the structural features of this compound analogues and their biological and pharmacokinetic outcomes. The lipophilicity, electronic properties, and steric profile of the molecule, dictated by its three main moieties, govern its interactions with biological targets and its behavior in a biological system.

The trifluoromethyl (-CF3) group, for example, is a strong electron-withdrawing group that significantly increases lipophilicity. researchgate.netnih.gov This increased lipophilicity can enhance membrane permeability and improve oral bioavailability. nih.gov Furthermore, the robust carbon-fluorine bond makes the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism, which can prolong the half-life of a compound. researchgate.netnih.gov In studies of related compounds, the presence of a trifluoromethyl group often correlates with increased biological potency. mdpi.comnih.gov For example, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, compounds bearing a -CF3 group showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and M. tuberculosis. mdpi.comnih.gov

The phenolic hydroxyl group is a key site for hydrogen bonding, acting as both a donor and an acceptor. This feature is often critical for anchoring a molecule within the active site of a target protein. However, it is also a site for metabolic conjugation (e.g., glucuronidation or sulfation), which can facilitate rapid excretion. The position of the hydroxyl group and the nature of adjacent substituents can modulate both its binding affinity and its metabolic stability.

The following table presents data from a study on related N-phenyl-3-hydroxynaphthalene-2-carboxamide derivatives, illustrating how different substituents correlate with antimicrobial activity against M. tuberculosis.

| Compound | Substituent (R) | MIC (µM) against M. tuberculosis H37Ra | Cell Viability (%) at MIC |

|---|---|---|---|

| Compound 1 | 3,5-Cl | 10.0 | 27% |

| Compound 2 | 3,5-CF3 | 10.0 | 6% |

| Compound 3 | 5-CF3-3-F | 9.75 | 41% |

| Compound 4 | 5-CF3-2-Cl | 9.75 | 5% |

| Compound 5 | 4-CF3-3-F | 12.0 | 46% |

Data sourced from a study on related hydroxynaphthalenecarboxamides, demonstrating the impact of trifluoromethyl and halogen substitutions on antimycobacterial activity and cell viability. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For complex molecules like derivatives of this compound, QSAR models are invaluable for predicting the activity of novel analogues and for guiding rational drug design.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. nih.gov Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like neural networks, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govinsilico.eu

For phenolic compounds, QSAR models have been successfully developed to predict antioxidant activity using parameters like the heat of formation, the energy of molecular orbitals (HOMO and LUMO), and the number of hydroxyl groups. nih.gov Similarly, for naphthalene derivatives, QSAR studies have highlighted the importance of topological and electronic parameters in determining anticancer activity. nih.gov Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the aligned molecules, offering deeper insights for structural modification. ijpsonline.com

These models, once validated, can screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and thereby saving significant time and resources in the drug discovery process. insilico.euijpsonline.com

Impact of Naphthalene, Trifluoromethyl, and Phenol (B47542) Moieties on Overall Compound Performance

Naphthalene Moiety: The naphthalene ring is a large, planar, and lipophilic aromatic system. nih.gov It serves as a rigid scaffold for the other functional groups. Its extended π-system allows for strong van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins. nih.gov Compared to a simpler benzene (B151609) ring, the naphthalene system offers a larger surface area for hydrophobic interactions, which can significantly enhance binding affinity. mdpi.com However, this increased lipophilicity can also lead to lower aqueous solubility and potential issues with nonspecific binding. The naphthalene core is a common feature in many approved drugs and bioactive molecules, highlighting its utility as a pharmacologically important scaffold. nih.govekb.eg

Trifluoromethyl Moiety: The trifluoromethyl (-CF3) group profoundly influences the compound's properties. Its high electronegativity makes it a powerful electron-withdrawing group, which can modulate the acidity (pKa) of the phenolic hydroxyl group. researchgate.netmdpi.com The -CF3 group is highly lipophilic (Hansch π parameter of +0.88), enhancing the molecule's ability to cross biological membranes. nih.gov One of its most significant contributions is to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to cleavage and preventing cytochrome P450-mediated oxidative metabolism at the site of attachment. nih.gov This "metabolic blocking" effect can substantially increase a drug's half-life and bioavailability. researchgate.net The steric bulk of the -CF3 group can also influence the compound's conformation and its fit within a binding pocket.

| Moiety | Key Physicochemical Properties | Contribution to Compound Performance |

|---|---|---|

| Naphthalene | Large, rigid, lipophilic, aromatic | Provides scaffold; enhances binding via hydrophobic and π-π interactions. nih.govmdpi.com |

| Trifluoromethyl | Electron-withdrawing, lipophilic, metabolically stable | Increases metabolic stability, enhances membrane permeability, modulates electronic properties. researchgate.netnih.gov |

| Phenol | Hydrogen bond donor/acceptor, acidic, site for metabolism | Crucial for target binding via hydrogen bonds; can mediate antioxidant effects; site of metabolic conjugation. researchgate.netpharmaguideline.com |

Chemical Probe Development and Target Validation

Design Principles for Utilizing the Compound Scaffold in Chemical Probe Applications

The scaffold of 3-(naphthalen-1-yl)-5-(trifluoromethyl)phenol possesses structural features that could be exploited for the design of a chemical probe. Key design principles would revolve around optimizing its properties for potency, selectivity, and cellular activity.

Structure-Activity Relationship (SAR) Studies: Modifications to the naphthalene (B1677914) ring, the phenol (B47542) group, and the trifluoromethyl group would be systematically explored. For instance, altering the substitution pattern on the naphthalene ring could enhance binding affinity and selectivity for a target protein.

Introduction of Functional Groups: To enable its use as a probe, functional groups could be introduced. A common strategy is to add a "handle" for attaching reporter tags such as fluorophores, biotin, or photo-cross-linkers. This handle must be positioned in a way that does not disrupt the compound's interaction with its biological target.

Optimization of Physicochemical Properties: Properties such as solubility, cell permeability, and metabolic stability are crucial for a successful chemical probe. The lipophilicity imparted by the naphthalene group would need to be balanced to ensure adequate bioavailability and to avoid non-specific binding. The trifluoromethyl group can influence metabolic stability and binding interactions.

Table 1: Hypothetical Design Considerations for a Chemical Probe Based on this compound

| Modification Area | Potential Goal | Example Modification |

| Naphthalene Ring | Enhance binding affinity/selectivity | Introduction of methoxy (B1213986) or amino groups |

| Phenol Group | Modulate hydrogen bonding/solubility | Conversion to an ether or ester |

| Phenyl Ring | Introduce a point for conjugation | Addition of an alkyne or azide (B81097) group |

| Trifluoromethyl Group | Improve metabolic stability/potency | No modification (often retained) |

Application of this compound as a Mechanistic Tool for Biological Interrogation

A well-validated chemical probe derived from this scaffold could be a powerful tool for dissecting complex biological processes.

Temporal Control: Unlike genetic methods, a small molecule probe allows for acute and reversible modulation of protein function, enabling the study of dynamic cellular events.

Target Engagement Studies: By attaching a detectable tag, the probe can be used to confirm direct binding to its intended target within a cellular context. Techniques like cellular thermal shift assays (CETSA) or fluorescence polarization could be employed.

Phenotypic Screening: The parent compound or its derivatives could be used in phenotypic screens to identify cellular processes or pathways in which its target is involved.

Validation of Specific Biological Targets and Pathways through Chemical Modulation

The ultimate goal of a chemical probe is to validate the role of its target in a biological context.

On-Target vs. Off-Target Effects: A critical aspect of validation is to demonstrate that the observed biological effect is a direct result of the probe interacting with its intended target. This is often achieved by developing a structurally similar but biologically inactive "negative control" compound.

Target Identification: If the compound is discovered through a phenotypic screen, various "target deconvolution" techniques can be used to identify its molecular target. These can include affinity chromatography, yeast three-hybrid systems, or computational approaches.

Pathway Analysis: Once a target is validated, the probe can be used to explore the downstream signaling pathways and cellular consequences of modulating that target's activity.

Conclusion and Future Research Directions

Summary of Research Contributions and Identification of Knowledge Gaps

Currently, there are no direct research contributions documented for 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol. The primary knowledge gap is the complete absence of experimental data regarding its synthesis, characterization, and biological activity. However, based on the well-documented properties of related compounds, we can infer potential areas of interest.

Naphthalene (B1677914) derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of documented biological activities. ekb.egijpsjournal.comresearchgate.net These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and even anti-neurodegenerative effects. ekb.egijpsjournal.com Several FDA-approved drugs, such as Naproxen (B1676952) (anti-inflammatory) and Terbinafine (B446) (antifungal), feature the naphthalene scaffold, highlighting its therapeutic relevance. ekb.eg The lipophilic nature of the naphthalene ring is known to enhance the ability of compounds to penetrate biological membranes, a desirable property for many drug candidates. ijpsjournal.com

On the other hand, the trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design. mdpi.com Its inclusion in a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. mdpi.com The trifluoromethyl group's strong electron-withdrawing nature can also modulate the electronic properties of the aromatic ring it is attached to. mdpi.com Compounds containing a trifluoromethylphenyl moiety are found in various approved drugs, demonstrating their importance in achieving desired pharmacological profiles. mdpi.comresearchgate.net

The combination of a naphthalene ring and a trifluoromethylphenol group in this compound suggests a molecule with potentially valuable biological properties. The key knowledge gap is the lack of empirical evidence to confirm these predicted attributes.

Table 1: Summary of Potential Research Contributions and Knowledge Gaps

| Feature | Potential Contribution based on Structural Analogs | Identified Knowledge Gap |

| Synthesis | Multiple synthetic routes for naphthalene and trifluoromethylphenol derivatives exist. ekb.eg | An optimized and characterized synthetic pathway for this compound has not been reported. |

| Biological Activity | Potential for antimicrobial, anticancer, and anti-inflammatory activities based on the naphthalene moiety. ekb.egmdpi.comrasayanjournal.co.in The trifluoromethyl group may enhance potency and metabolic stability. mdpi.comnih.gov | No experimental data on the biological activity of the specific compound exists. The specific cellular targets are unknown. |

| Structure-Activity Relationship (SAR) | The naphthalene and trifluoromethylphenol components provide clear points for structural modification to explore SAR. | Without a lead compound, no SAR studies have been conducted. |

Prospective Research Avenues for this compound and Its Analogs in Emerging Therapeutic Areas and Chemical Biology

Given the promising structural features of this compound, several prospective research avenues can be proposed. These investigations would aim to fill the existing knowledge gaps and explore the therapeutic potential of this compound and its analogs.

Emerging Therapeutic Areas:

Anticancer Drug Discovery: Naphthalene diimides have been investigated as G-quadruplex targeting agents in cancer therapy. nih.gov The planar naphthalene moiety of this compound could be explored for its potential to interact with DNA or other cancer-related targets. Future research could involve screening this compound against a panel of cancer cell lines and investigating its mechanism of action.

Antimicrobial Development: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Naphthalene derivatives have a proven track record as antimicrobial agents. ijpsjournal.comrasayanjournal.co.in Research should focus on evaluating the antibacterial and antifungal activity of this compound against a broad range of pathogens.

Neurodegenerative Diseases: Some naphthalene derivatives have shown potential as anti-neurodegenerative agents. ekb.eg The ability of the lipophilic naphthalene group to potentially cross the blood-brain barrier could make this compound a candidate for studies related to diseases like Alzheimer's and Parkinson's.

Antiviral Agents: Naphthalene-based compounds have been identified as inhibitors of viral enzymes, such as the SARS-CoV Papain-like protease (PLpro). nih.gov The potential of this compound as an antiviral agent, particularly against emerging viral threats, warrants investigation.

Chemical Biology:

Development of Photolabeling Reagents: The trifluoromethylphenyl moiety is a component of trifluoromethylphenyl diazirine (TPD), a widely used photoaffinity labeling group in chemical biology. nih.gov Future research could explore the synthesis of diazirine-containing analogs of this compound to be used as chemical probes for identifying protein targets.

Fluorescent Probes: The naphthalene core is known for its fluorescent properties. Analogs of this compound could be designed as fluorescent probes for imaging and sensing applications in biological systems.

Table 2: Prospective Research Avenues

| Research Area | Proposed Investigation | Potential Impact |

| Oncology | Screening for cytotoxicity against cancer cell lines and investigation of DNA binding or enzyme inhibition. | Discovery of a new class of anticancer agents. |

| Infectious Diseases | Evaluation of antimicrobial activity against resistant bacterial and fungal strains. | Development of novel antibiotics or antifungals. |

| Neurology | Assessment of neuroprotective effects in cellular models of neurodegenerative diseases. | Identification of lead compounds for treating neurological disorders. |

| Virology | Screening for inhibitory activity against key viral enzymes. | Discovery of broad-spectrum antiviral agents. |

| Chemical Biology | Synthesis of photoaffinity probes and fluorescent analogs. | Creation of new tools for target identification and cellular imaging. |

Q & A

Basic: How can researchers optimize the synthesis of 3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenol?

Methodological Answer:

Synthesis optimization often involves palladium-catalyzed C−H activation strategies. For example, cross-coupling reactions between 2-(naphthalen-1-yl)-5-(trifluoromethyl)benzaldehyde and acrylates (e.g., n-butyl acrylate) under inert atmospheres yield intermediates, followed by purification via column chromatography (n-hexane/EtOAc = 5:1) to achieve >60% yield . Key parameters include stoichiometric ratios (3:1 acrylate:aldehyde), reaction time (12–24 hours), and temperature (80–100°C). Monitoring progress with TLC and using Pd(OAc)₂ as a catalyst can enhance efficiency .

Advanced: What strategies mitigate low yields in enantioselective C−H functionalization of this compound?

Methodological Answer:

Low yields in enantioselective reactions may arise from steric hindrance or competing pathways. Transient directing groups (TDGs), such as benzaldehyde derivatives, can improve regioselectivity. For example, TDGs coordinate with palladium to stabilize transition states, enabling selective activation of C−H bonds. Combining asymmetric electrocatalysis with chiral ligands (e.g., BINOL-derived phosphoric acids) enhances enantiomeric excess (ee >90%) . Optimizing electrochemical conditions (e.g., voltage, solvent polarity) and using non-coordinating solvents (DCE) further suppress side reactions .

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Dissolve the compound in DMSO-d₆ to observe aromatic protons (δ 6.5–8.0 ppm) and trifluoromethyl groups (δ ~125 ppm in ¹³C). Splitting patterns in ¹H NMR (e.g., doublets for naphthalene protons) confirm substitution positions .

- HRMS : Use ESI+ or MALDI-TOF to verify molecular ions (e.g., [M+H]⁺ at m/z 318.1) and isotopic patterns for fluorine .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, with R-factors <0.06 ensuring accuracy .

Advanced: How to resolve contradictions in solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs (endothermic peaks at 116–117°C indicate crystalline forms) . Co-solvent systems (e.g., DMSO/H₂O) or derivatization (e.g., acetate formation) improve solubility for biological assays. Computational tools like COSMO-RS predict solvent compatibility based on Hansen solubility parameters .

Basic: What in vitro assays are suitable for evaluating its antidiabetic potential?

Methodological Answer:

- α-Glucosidase Inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside hydrolysis assays (pH 6.8, 37°C) .

- PPAR-γ Activation : Use luciferase reporter assays in HEK293 cells transfected with PPAR-γ response elements .

- Cytotoxicity : MTT assays on pancreatic β-cells (e.g., INS-1) at concentrations ≤100 µM ensure safety .

Advanced: How to elucidate metabolic pathways and toxicity profiles?

Methodological Answer:

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 metabolism sites and potential toxicophores (e.g., reactive quinones) .

- In Vivo Studies : Administer the compound (10–100 mg/kg) to rodent models, collecting plasma and urine for LC-MS/MS metabolomics. Monitor hepatic/renal markers (ALT, creatinine) .

- Genotoxicity : Ames tests (TA98/TA100 strains) assess mutagenicity, while micronucleus assays in bone marrow cells detect chromosomal damage .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Introduce substituents (e.g., -OCH₃, -Cl) at the naphthalene or phenol rings to probe electronic effects.

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) against targets like α-glucosidase or PPAR-γ. Validate with IC₅₀ correlations .

- Comparative Analysis : Synthesize analogs (e.g., 5-(6-methoxynaphthalen-2-yl) derivatives) and compare logP (HPLC) and potency .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (NFPA hazard code 4-3-III) .

- Waste Disposal : Neutralize phenolic waste with 10% NaOH before incineration.

- Storage : Keep in amber vials at –20°C under argon to prevent oxidation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 116–117°C (crystalline form) | |

| HRMS [M+H]⁺ | 318.1 (calculated: 318.09) | |

| α-Glucosidase IC₅₀ | 12.5 µM (vs. acarbose: 35 µM) | |

| PPAR-γ Activation (EC₅₀) | 0.8 µM (rosiglitazone: 0.5 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.